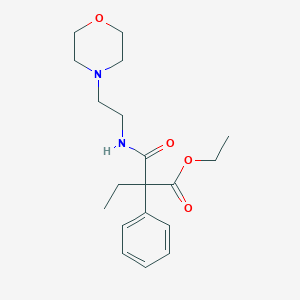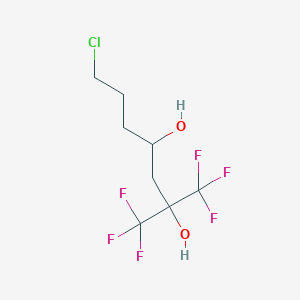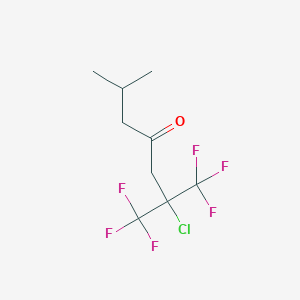
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 295.66 g/mol and a boiling point of 154-155°C. This compound is also known as CF3CHClCOC(CH3)2CH2CH3 and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various nucleophiles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- are not well studied. However, it is believed to have low toxicity and does not pose any significant health risks.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its high cost and complex synthesis process.
Orientations Futures
1. Synthesis of derivatives: Future research can focus on synthesizing derivatives of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- and studying their properties.
2. Study of mechanism of action: Future research can focus on studying the mechanism of action of this compound and its interactions with various nucleophiles.
3. Development of new applications: Future research can focus on developing new applications of this compound in various fields, including pharmaceuticals and organic synthesis.
4. Optimization of synthesis process: Future research can focus on optimizing the synthesis process of this compound to reduce its cost and increase its yield.
Conclusion:
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a chemical compound with various scientific research applications. Its synthesis process is complex, and its mechanism of action is not well understood. However, it is believed to have low toxicity and does not pose any significant health risks. Future research can focus on synthesizing derivatives, studying the mechanism of action, developing new applications, and optimizing the synthesis process of this compound.
Méthodes De Synthèse
The synthesis of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl-1,3-dioxolane with heptanone in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- with a yield of around 70%.
Applications De Recherche Scientifique
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- is used in various scientific research applications, including:
1. As a reagent in organic synthesis: This compound is used as a reagent in the synthesis of various organic compounds.
2. As a starting material for the synthesis of pharmaceuticals: This compound is used as a starting material for the synthesis of various pharmaceuticals.
3. As a solvent: This compound is used as a solvent in various chemical reactions.
Propriétés
Numéro CAS |
101913-92-2 |
|---|---|
Nom du produit |
4-Heptanone, 2-chloro-6-methyl-1,1,1-trifluoro-2-trifluoromethyl- |
Formule moléculaire |
C9H11ClF6O |
Poids moléculaire |
284.62 g/mol |
Nom IUPAC |
2-chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H11ClF6O/c1-5(2)3-6(17)4-7(10,8(11,12)13)9(14,15)16/h5H,3-4H2,1-2H3 |
Clé InChI |
OQZHHNFWZUUXMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
SMILES canonique |
CC(C)CC(=O)CC(C(F)(F)F)(C(F)(F)F)Cl |
Autres numéros CAS |
101913-92-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



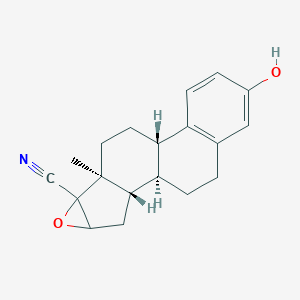
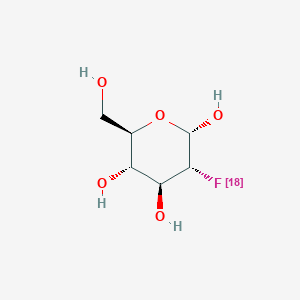
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
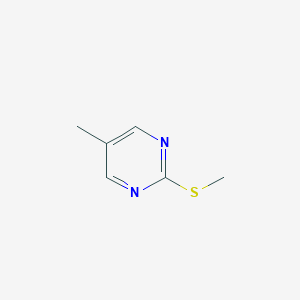
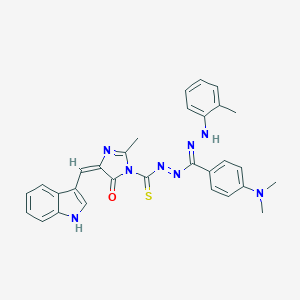
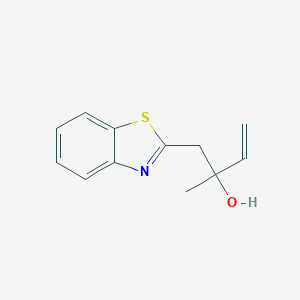
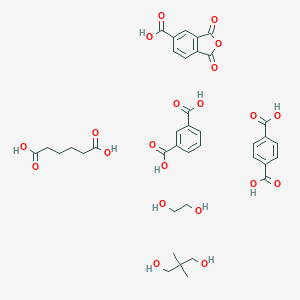
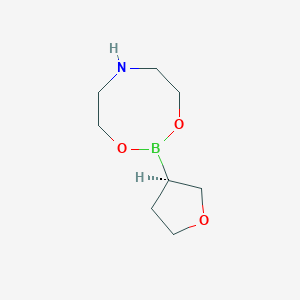
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
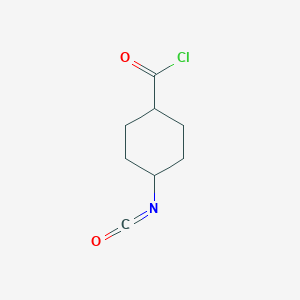
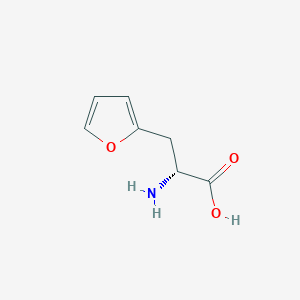
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
